molecular formula C13H14N2 B1621340 3'-Aminomethyl-biphenyl-4-ylamine CAS No. 828928-23-0

3'-Aminomethyl-biphenyl-4-ylamine

Cat. No.: B1621340
CAS No.: 828928-23-0
M. Wt: 198.26 g/mol
InChI Key: YEZJBYWVQRNGAU-UHFFFAOYSA-N
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Description

3’-Aminomethyl-biphenyl-4-ylamine is an organic compound with the molecular formula C13H14N2. It is a biphenyl derivative with an aminomethyl group attached to the 3’ position and an amine group at the 4’ position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Aminomethyl-biphenyl-4-ylamine typically involves the reaction of biphenyl derivatives with suitable aminating agents. One common method is the reductive amination of 3’-formyl-biphenyl-4-ylamine using a reducing agent such as sodium borohydride in the presence of an amine source . The reaction is usually carried out in a solvent like ethanol or methanol under mild conditions.

Industrial Production Methods

Industrial production methods for 3’-Aminomethyl-biphenyl-4-ylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3’-Aminomethyl-biphenyl-4-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3’-Aminomethyl-biphenyl-4-ylamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-Aminomethyl-biphenyl-4-ylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of signaling pathways, which are crucial for its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Aminomethyl-biphenyl-4-ylamine is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with biological targets. This unique structure allows for distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

4-[3-(aminomethyl)phenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c14-9-10-2-1-3-12(8-10)11-4-6-13(15)7-5-11/h1-8H,9,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEZJBYWVQRNGAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00362751
Record name 3'-AMINOMETHYL-BIPHENYL-4-YLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

828928-23-0
Record name 3'-AMINOMETHYL-BIPHENYL-4-YLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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